molecular formula C22H18N4O3 B11663576 5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide

5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide

Cat. No.: B11663576
M. Wt: 386.4 g/mol
InChI Key: FWWILNWKFUHAEA-OEAKJJBVSA-N
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Description

5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a carboxylic acid group, and a furan-2-ylmethylene-hydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the benzyloxy group, and the coupling of the furan-2-ylmethylene-hydrazide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.

Scientific Research Applications

5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chloro-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide
  • 5-(4-Methoxy-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide
  • 5-(4-Nitro-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide

Uniqueness

5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H18N4O3/c27-22(26-23-14-19-7-4-12-28-19)21-13-20(24-25-21)17-8-10-18(11-9-17)29-15-16-5-2-1-3-6-16/h1-14H,15H2,(H,24,25)(H,26,27)/b23-14+

InChI Key

FWWILNWKFUHAEA-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CO4

Origin of Product

United States

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